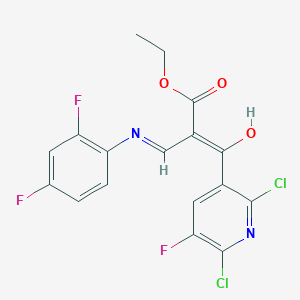
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate, commonly known as DFN-15, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been shown to have promising effects in various preclinical studies.
作用机制
DFN-15 exerts its therapeutic effects by inhibiting the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which is a major source of ROS production in various cells and tissues. Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase is a membrane-bound enzyme complex that generates superoxide anion (O2-) by transferring electrons from Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate to oxygen. DFN-15 inhibits the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase by binding to its active site and preventing the transfer of electrons, thereby reducing ROS production and oxidative stress.
Biochemical and Physiological Effects
DFN-15 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been reported to reduce ROS production and oxidative stress, which can lead to the inhibition of various signaling pathways involved in the pathogenesis of diseases. DFN-15 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, DFN-15 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DFN-15 has several advantages for lab experiments, including its high potency and specificity for Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase inhibition. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DFN-15 is its low solubility in water, which can make it challenging to administer in certain experiments.
未来方向
DFN-15 has shown promising results in various preclinical studies, and several future directions can be explored to further understand its therapeutic potential. One possible direction is to investigate its efficacy in combination with other therapeutic agents in various diseases. Another direction is to explore its potential as a diagnostic tool for diseases associated with oxidative stress. Additionally, further studies are needed to determine the optimal dosing and administration of DFN-15 for various diseases.
合成方法
The synthesis of DFN-15 involves a multistep process that includes the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethyl acrylate, followed by the addition of 2,4-difluoroaniline. The final product is obtained after purification and isolation using column chromatography.
科学研究应用
DFN-15 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Several preclinical studies have shown that DFN-15 can inhibit the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) and oxidative stress. Excessive ROS production and oxidative stress have been implicated in the pathogenesis of various diseases, making DFN-15 a promising therapeutic agent.
属性
IUPAC Name |
ethyl (Z)-3-(2,6-dichloro-5-fluoropyridin-3-yl)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O3/c1-2-27-17(26)10(7-23-13-4-3-8(20)5-11(13)21)14(25)9-6-12(22)16(19)24-15(9)18/h3-7,25H,2H2,1H3/b14-10-,23-7? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAPUDANUPECU-BFUOOLRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(N=C1Cl)Cl)F)O)C=NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(N=C1Cl)Cl)F)\O)/C=NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

